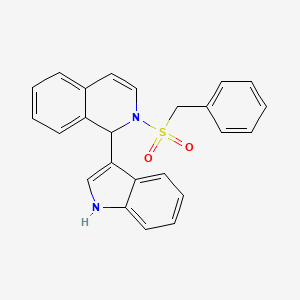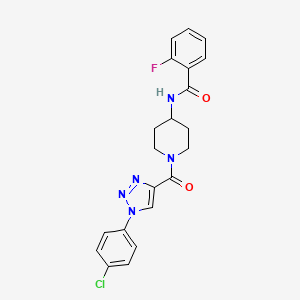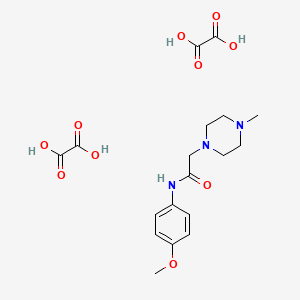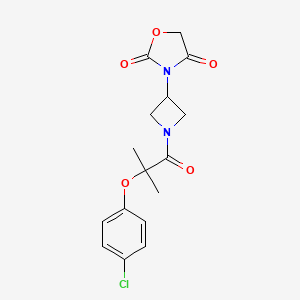![molecular formula C15H18FNOS B2414792 (4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1795358-02-9](/img/structure/B2414792.png)
(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone, also known as RTI-111, is a synthetic compound that belongs to the class of phenyltropanes. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. RTI-111 is known to interact with the dopamine transporter, a protein that plays a critical role in the regulation of dopamine levels in the brain.
Scientific Research Applications
Crystal Structure and Synthesis
The compound (4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone and its derivatives have been synthesized and structurally characterized. For instance, a study described the synthesis and crystal structure of a similar compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, showcasing its potential applications in material science and pharmaceuticals due to the biological activities of substituted thiophenes (Nagaraju et al., 2018).
Antibacterial Activity
Derivatives of the mentioned compound have been synthesized and studied for their antibacterial properties. A study reported the synthesis and biological activity of a novel class of derivatives, particularly focusing on their antibacterial activity, indicating a potential application in combating bacterial infections (Reddy et al., 2011).
Structural Analysis and Theoretical Studies
The compound's derivatives have also been a subject of comprehensive structural analysis and theoretical studies. Research has been conducted on catalyst- and solvent-free synthesis of related compounds, followed by crystallographic analysis and theoretical studies using density functional theory (DFT) calculations (Moreno-Fuquen et al., 2019). This indicates the compound's relevance in the field of chemical synthesis and theoretical chemistry.
Chemical Synthesis and Modification
The compound's framework has been utilized in the synthesis of various derivatives with potential biological activity. Studies have reported the synthesis of analogues and investigated their interactions with biological receptors, suggesting the compound's utility in the development of new pharmacological agents (Zhang et al., 2006), (Nagaraj et al., 2018).
properties
IUPAC Name |
(4-fluorophenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNOS/c1-19-14-8-12-6-7-13(9-14)17(12)15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAQOROWSSPTIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2414717.png)
![2-[(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol hydrochloride](/img/no-structure.png)






